molecular formula C13H17B B1272323 2-Bromo-3-(4-tert-butylphenyl)-1-propene CAS No. 842140-27-6

2-Bromo-3-(4-tert-butylphenyl)-1-propene

Cat. No. B1272323
M. Wt: 253.18 g/mol
InChI Key: PBDHFPPZLPMVQN-UHFFFAOYSA-N
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Description

The compound "2-Bromo-3-(4-tert-butylphenyl)-1-propene" is a brominated propene derivative with a tert-butylphenyl group attached to the middle carbon. This structure suggests potential reactivity typical of alkenes, such as electrophilic addition, as well as the influence of the bulky tert-butyl group on its chemical behavior.

Synthesis Analysis

The synthesis of related compounds often involves the use of brominated intermediates, which can undergo further functionalization. For instance, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene involves the preparation of a complex with a seven-membered ring, indicating the potential for creating complex structures from simpler brominated precursors . Similarly, the synthesis of 1-(2,4,6-Tri-t-butylphenyl)-3-phenyl-1-phosphaallenes from dibromophosphaethene shows the versatility of brominated compounds in synthesizing phosphorus-containing analogs .

Molecular Structure Analysis

The molecular structure of brominated propenes can be quite complex, as evidenced by the study of 2-bromo-3-chloro-1-propene, which exists in two conformers in the gas phase . This suggests that "2-Bromo-3-(4-tert-butylphenyl)-1-propene" may also exhibit conformational isomerism, with the potential for different spatial arrangements influencing its reactivity and physical properties.

Chemical Reactions Analysis

Brominated propenes are reactive intermediates that can participate in various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene reacts with electrophiles to yield functionalized vinylsilanes, indicating that the presence of a bromine atom on the propene can facilitate nucleophilic substitution reactions . The preparation of 2-bromo-3-(tri-n-butylstannyl)-1-propene and its reactivity in SE' reactions with aldehydes further demonstrates the versatility of brominated propenes in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propenes are influenced by their molecular structure. The electron diffraction study of 2-bromo-3-chloro-1-propene provides insights into the bond lengths and angles, which are crucial for understanding the physical properties of these compounds . Although the specific physical and chemical properties of "2-Bromo-3-(4-tert-butylphenyl)-1-propene" are not detailed in the provided papers, the related studies suggest that factors such as conformational isomerism and the presence of bulky substituents can significantly affect these properties.

Scientific Research Applications

Multi-Coupling Reagent in Organic Synthesis

2-Bromo-3-(4-tert-butylphenyl)-1-propene and its derivatives exhibit versatile reactivity as multi-coupling reagents in organic synthesis. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene reacts with various electrophiles like aldehydes, ketones, nitriles, and alkynes to yield functionalized sulfones. These sulfones can further undergo reactions with different nucleophiles leading to highly functionalized sulfones, which can be transformed into valuable compounds like enones or dienones. This reactivity pattern illustrates the compound's role as a synthetically equivalent multi-coupling reagent, beneficial in complex organic syntheses (Auvray, Knochel, & Normant, 1985).

Synthesis of Phosphaallenes

2-Bromo-3-(4-tert-butylphenyl)-1-propene derivatives have been utilized in the efficient synthesis of phosphaallenes, compounds containing a phosphorus-carbon double bond. For example, 2-Bromo-3-phenyl-1-(2,4,6-tri-t-butylphenyl)-3-trimethylsiloxy-1-phospha-1-propene, when reacted with specific reagents, affords phosphaallenes through the elimination of certain groups. This method's efficiency is underscored by the synthesis of various phosphaallenes with well-defined structures, as confirmed by X-ray crystallography (Ito, Sekiguchi, Freytag, & Yoshifuji, 2005).

In Molecular Electronics

Compounds structurally related to 2-Bromo-3-(4-tert-butylphenyl)-1-propene serve as crucial building blocks in the field of molecular electronics. Simple aryl bromides, including derivatives of the compound , are used to construct molecular wires through efficient synthetic transformations. These wires, essential components in the assembly of molecular electronic devices, demonstrate the practical applications of these compounds in advanced technological domains (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDHFPPZLPMVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373594
Record name 2-bromo-3-(4-tert-butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-tert-butylphenyl)-1-propene

CAS RN

842140-27-6
Record name 2-bromo-3-(4-tert-butylphenyl)-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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